molecular formula C19H12Cl2N8O9S2 B14409019 4-((5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 85946-19-6

4-((5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B14409019
CAS No.: 85946-19-6
M. Wt: 631.4 g/mol
InChI Key: MMAQGROUBPXPLL-UHFFFAOYSA-N
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Description

4-((5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid involves multiple steps. The process typically starts with the diazotization of 4,6-dichloro-1,3,5-triazine, followed by coupling with 5-amino-2-sulphophenyl. This intermediate is then reacted with 4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid under controlled conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise temperature and pH control are maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can alter its azo group, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the triazine ring, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines.

Scientific Research Applications

4-((5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting various ions and compounds.

    Biology: Employed in staining techniques to visualize cellular components.

    Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

    Industry: Widely used in textile and paper industries for dyeing purposes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. In biological systems, it binds to cellular components, altering their structure and function. The azo group plays a crucial role in its activity, enabling it to form stable complexes with various substrates.

Comparison with Similar Compounds

Similar Compounds

  • **4-((5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid
  • Diethyl malonate
  • 2-phenylethanol
  • p-hydroxyphenylethanol
  • 4-hydroxybenzaldehyde

Uniqueness

Compared to similar compounds, this compound stands out due to its unique azo group and triazine ring, which confer distinct chemical and physical properties. Its stability and intense coloration make it particularly valuable in industrial applications.

Properties

CAS No.

85946-19-6

Molecular Formula

C19H12Cl2N8O9S2

Molecular Weight

631.4 g/mol

IUPAC Name

4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C19H12Cl2N8O9S2/c20-17-23-18(21)25-19(24-17)22-8-1-6-12(40(36,37)38)11(7-8)26-27-13-14(16(31)32)28-29(15(13)30)9-2-4-10(5-3-9)39(33,34)35/h1-7,13H,(H,31,32)(H,33,34,35)(H,36,37,38)(H,22,23,24,25)

InChI Key

MMAQGROUBPXPLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)O)N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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